molecular formula C12H8ClNO3 B1424968 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid CAS No. 289044-48-0

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid

Cat. No. B1424968
CAS RN: 289044-48-0
M. Wt: 249.65 g/mol
InChI Key: YLGCYYLGIDUOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid, also known as 4-Chloro-2-pyridinoxybenzoic acid (4-CPBA) is a synthetic organic compound that belongs to the class of pyridinecarboxylic acids. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. 4-CPBA has been used in the synthesis of a wide range of compounds, including antibiotics, antifungal agents, and anti-inflammatory agents. In addition, it has been studied for its potential applications in the treatment of diseases such as cancer, diabetes, and hypertension.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The crystal structure of compounds related to 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid demonstrates significant interactions through hydrogen bonds. These interactions form specific motifs that link molecules into chains, highlighting the compound's potential for studying molecular assembly and designing materials with tailored properties (Hemamalini & Fun, 2010).

Anticancer Activity

Research on pyridine derivatives, including those related to this compound, has shown promising anticancer activity. These compounds exhibit cytotoxic effects against human breast cancer cell lines, suggesting potential therapeutic applications (Mansour et al., 2021).

Photophysical Properties

Lanthanide-based coordination polymers assembled from derivatives exhibit interesting photophysical properties. These properties are useful for the development of materials with potential applications in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).

Hydrothermal Syntheses and Properties

The hydrothermal synthesis of coordination polymers based on pyridine-substituted benzoic acid derivatives results in compounds with varied architectures. These architectures demonstrate the versatile coordination abilities of the ligand, opening avenues for creating materials with specific properties for technological applications (Du et al., 2016).

Synthesis of Hybrid Compounds

Hybrid systems containing pharmacophoric fragments have been synthesized using reactions involving 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid. These systems are of interest for developing new therapeutic agents with improved efficacy (Ivanova et al., 2019).

Thermo- and Solvatochromic Properties

The study of metal-organic frameworks (MOFs) based on pyridin-4-yl benzoic acid has revealed thermo- and solvatochromic properties, significant for creating responsive materials that change color in response to temperature changes or solvent environment (Mehlana et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Similar compounds have been known to target nuclear receptors and caspases , which play crucial roles in cellular processes such as regulation of gene expression and apoptosis, respectively.

Mode of Action

The exact mode of action of This compound For instance, compounds with similar structures have been shown to undergo reactions at the benzylic position .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been known to affect pathways involving oxidative addition and transmetalation .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been known to have antimicrobial , antioxidative , antibiotic , and anticancer effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been known to be persistent in the environment .

Biochemical Analysis

Biochemical Properties

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable for a certain period before it starts to degrade, leading to a decrease in its efficacy. In in vivo studies, the long-term effects include potential changes in cellular function due to prolonged exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and the extent of its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGCYYLGIDUOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.